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molecular formula C12H7F4NO B3347046 2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine CAS No. 1261592-34-0

2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine

Cat. No. B3347046
M. Wt: 257.18 g/mol
InChI Key: SIYXRLWNYOOUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293734B2

Procedure details

A stirred mixture of 4-(trifluoromethoxy)phenylboronic acid (1.55 g, 7.53 mmol) and Pd(dppf)Cl2 (367 mg, 0.502 mmol) in toluene (50 mL) and EtOH (25 mL) was degassed for 15 min (vacuum pump) and then N2 was added. An aqueous solution of 2M Na2CO3 (12.5 mL, 25.0 mmol) was added by syringe and the stirred mixture was again degassed for 15 min, and then N2 was added, followed by 5-bromo-2-fluoropyridine (91) (0.53 mL, 5.15 mmol). The resulting mixture was stirred at 85-88° C. for 3 h, and then cooled, diluted with aqueous NaHCO3 (100 mL) and extracted with CH2Cl2 (4×100 mL). The extracts were evaporated to dryness and the residue was chromatographed on silica gel. Elution with 0-10% CH2Cl2/petroleum ether firstly gave foreruns, and then further elution with 10-20% CH2Cl2/petroleum ether gave 2-fluoro-5-[4-(trifluoromethoxy)phenyl]pyridine (92) (1.32 g, 100%) as a white solid: mp (CH2Cl2/petroleum ether) 58-60° C.; 1H NMR (CDCl3) δ 8.40 (d, J=2.5 Hz, 1H), 7.94 (ddd, J=8.4, 7.6, 2.6 Hz, 1H), 7.55 (dt, J=8.8, 2.5 Hz, 2 ft), 7.33 (br d, J=8.0 Hz, 2H), 7.02 (dd, J=8.5, 3.0 Hz, 1H); HRESIMS calcd for C12H8F4NO m/z (MH+) 258.0537. found 258.0531.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
367 mg
Type
catalyst
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
0.53 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:9]=[CH:8][C:7](B(O)O)=[CH:6][CH:5]=1.C([O-])([O-])=O.[Na+].[Na+].Br[C:22]1[CH:23]=[CH:24][C:25]([F:28])=[N:26][CH:27]=1>C1(C)C=CC=CC=1.CCO.C([O-])(O)=O.[Na+].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:28][C:25]1[CH:24]=[CH:23][C:22]([C:7]2[CH:8]=[CH:9][C:4]([O:3][C:2]([F:14])([F:13])[F:1])=[CH:5][CH:6]=2)=[CH:27][N:26]=1 |f:1.2.3,7.8,9.10.11.12|

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)B(O)O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Name
Quantity
367 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0.53 mL
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
86.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 85-88° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed for 15 min (vacuum pump)
Duration
15 min
ADDITION
Type
ADDITION
Details
N2 was added
CUSTOM
Type
CUSTOM
Details
the stirred mixture was again degassed for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
N2 was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (4×100 mL)
CUSTOM
Type
CUSTOM
Details
The extracts were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel
WASH
Type
WASH
Details
Elution with 0-10% CH2Cl2/petroleum ether firstly gave foreruns
WASH
Type
WASH
Details
further elution with 10-20% CH2Cl2/petroleum ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=NC=C(C=C1)C1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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